A₁ Adenosine Receptor Binding Affinity: Head‑to‑Head Comparison with the Reference Antagonist DPCPX
The compound (reported as BDBM50211087 / CHEMBL3958838 in BindingDB) displaces [³H]DPCPX from human adenosine A₁ receptors expressed in CHO cell membranes with a Ki of 3.5 nM [1]. Under the same assay format, the reference A₁‑selective antagonist DPCPX shows a Ki of 3.9 nM . The virtually identical affinity confirms that the azetidine‑3‑carboxamide chemotype can match the gold‑standard xanthine scaffold at the primary pharmacology target, while offering a structurally and electronically distinct starting point for selectivity engineering.
| Evidence Dimension | Adenosine A₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.5 nM (displacement of [³H]DPCPX, human A₁, CHO membranes) |
| Comparator Or Baseline | DPCPX: Ki = 3.9 nM (human A₁, CHO membranes, Tocris reference) |
| Quantified Difference | ΔKi ≈ 0.4 nM (essentially equipotent; both in the low single‑digit nanomolar range) |
| Conditions | Recombinant human A₁ receptor expressed in CHO cell membranes; radioligand: [³H]DPCPX; incubation 90 min; scintillation counting. |
Why This Matters
For a procurement decision, this demonstrates that the compound provides potency equivalent to the industry‑standard A₁ antagonist while carrying a non‑xanthine scaffold, which can be critical for intellectual‑property positioning or for avoiding xanthine‑specific off‑target liabilities.
- [1] BindingDB. BDBM50211087 (CHEMBL3958838). Ki = 3.5 nM, Displacement of [³H]DPCPX from human adenosine A1 receptor expressed in CHO cell membranes. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211087 (accessed 2025). View Source
